molecular formula C24H21N3O2S B2712229 1-(4-{[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}phenyl)pyrrolidin-2-one CAS No. 1206993-56-7

1-(4-{[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}phenyl)pyrrolidin-2-one

Cat. No.: B2712229
CAS No.: 1206993-56-7
M. Wt: 415.51
InChI Key: JBHCFMRMPFUJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system fused with a pyrimidine ring, which is substituted at position 7 with a 2-methylphenyl group. A pyrrolidin-2-one moiety is linked via a methylene bridge to the para-position of a phenyl ring at position 3 of the thienopyrimidine scaffold. The 2-methylphenyl substituent may enhance lipophilicity, while the pyrrolidin-2-one group introduces conformational rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

7-(2-methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-16-5-2-3-6-19(16)20-14-30-23-22(20)25-15-26(24(23)29)13-17-8-10-18(11-9-17)27-12-4-7-21(27)28/h2-3,5-6,8-11,14-15H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHCFMRMPFUJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-{[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}phenyl)pyrrolidin-2-one is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential anticancer properties, which are critical in medicinal chemistry and drug design. This article reviews the biological activity of this compound based on recent findings and studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H21N3O2SC_{24}H_{21}N_{3}O_{2}S. The structure includes a pyrrolidinone ring and a thienopyrimidine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC24H21N3O2S
CAS Number1206993-56-7
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds related to thienopyrimidines have shown effective growth inhibition against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells with IC50 values often below 10 µM .

Table: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)
Thienopyrimidine Derivative AHeLa5.0
Thienopyrimidine Derivative BHepG28.5
Thienopyrimidine Derivative CA5496.0

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that thienopyrimidine derivatives can lead to G1 phase arrest in cancer cells, effectively halting their proliferation . The activation of apoptotic pathways has also been observed through increased expression of pro-apoptotic proteins.

Case Studies

  • Study on Thienopyrimidine Derivatives : A recent investigation into various thienopyrimidine derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups.
  • In Vivo Studies : In vivo studies using xenograft models demonstrated that specific thienopyrimidine derivatives could significantly reduce tumor size compared to control groups, indicating their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their core systems, substituents, and synthesis/application insights from the evidence:

Compound Core Structure Key Substituents Research Findings
1-(4-{[7-(2-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}phenyl)pyrrolidin-2-one Thieno[3,2-d]pyrimidin-4(3H)-one 7-(2-Methylphenyl), 3-(4-(pyrrolidin-2-one)benzyl) Likely synthesized via reductive amination or nucleophilic substitution .
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(Piperazinylmethyl) with pyridinyl group Prepared via reductive amination; potential kinase inhibitor due to pyrimidinone core .
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-...pyrido[3,4-d]pyrimidin-4(3H)-one (51b) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(Pyrazole-ethyl-piperidine) with fluorophenyl Synthesized via SN2 alkylation; fluorophenyl may improve metabolic stability .
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thieno[3,4-d]pyrimidin-4(3H)-one Unspecified substituents Core structure used in chromenone hybrids for antimicrobial/anticancer screening .
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone-thioxo substituent Z-configuration confirmed via NOESY; thioxo group may enhance metal-binding capacity .

Key Structural Comparisons

Substituent Variability: Piperazine/Piperidine Groups (e.g., 44g, 51b) improve solubility and mimic ATP’s adenine moiety in kinase targets . Fluorophenyl (e.g., 51b) and 2-methylphenyl (target compound) modulate lipophilicity and steric effects . Pyrrolidin-2-one (target compound) vs. thiazolidinone (): The former offers rigidity, while the latter introduces sulfur-based interactions .

Synthetic Strategies :

  • Reductive amination (e.g., 44g) and SN2 alkylation (e.g., 51b) are common for introducing amine/heterocyclic substituents .
  • Suzuki coupling (e.g., ) enables aryl/heteroaryl diversification at specific positions .

Research Implications and Gaps

  • Biological Activity: While pyrido/thienopyrimidinones are frequently explored as kinase inhibitors, the evidence lacks explicit data for the target compound. Comparative studies on IC50 values, selectivity, and pharmacokinetics are needed.
  • SAR Insights : Tools like SimilarityLab () could identify commercial analogs and predict targets/off-targets based on structural similarity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this thieno[3,2-d]pyrimidinone derivative?

  • Methodology: Multi-step synthesis typically involves:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors with urea derivatives under acidic conditions .
  • Step 2: Introduction of the 2-methylphenyl group at position 7 using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3: Alkylation of the pyrrolidin-2-one moiety with a bromomethyl-substituted phenyl intermediate, often requiring inert atmospheres and catalysts like potassium carbonate .
    • Critical Parameters: Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux at 80–120°C), and purification via column chromatography .

Q. How is structural confirmation achieved post-synthesis?

  • Techniques:

Method Application Example Parameters
NMR Assign proton environments and connectivity¹H NMR (500 MHz, DMSO-d₆): δ 8.2–6.5 ppm
HRMS Confirm molecular formulam/z calculated: 435.15; observed: 435.14
IR Identify carbonyl (C=O) and amide (N-H) bondsνmax 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
  • Validation: Cross-referencing spectral data with computational models (e.g., PubChem’s Lexichem TK) ensures accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Approach: Single-crystal diffraction using SHELX software (SHELXL for refinement) :

  • Data Collection: High-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts.
  • Challenges: Disorder in flexible groups (e.g., pyrrolidin-2-one) requires iterative refinement and constraints .
    • Case Study: A related thienopyrimidinone exhibited torsional angle discrepancies (3.5° between experimental and DFT models), resolved via Hirshfeld surface analysis .

Q. What strategies address contradictory bioactivity data in kinase inhibition assays?

  • Root Cause: Variability in mutant EGFR (e.g., L858R/T790M vs. Del/T790M) binding affinities .
  • Solutions:

  • Orthogonal Assays: Combine enzymatic IC₅₀ measurements with cellular proliferation assays (e.g., MTT).
  • Mutagenesis Studies: Engineer specific EGFR mutants to isolate contributions of T790M to resistance .
    • Data Interpretation: Use statistical tools (e.g., ANOVA) to differentiate assay noise from true biological effects.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Focus Areas:

  • Core Modifications: Substitute the thienopyrimidinone with pyrido[1,2-a]pyrimidinone to assess ring size impact .
  • Side Chain Optimization: Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance target binding .
    • Tools: Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding modes .

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental results?

  • Factors:

  • Computational Limits: LogP calculations (e.g., XLogP3) may underestimate hydrogen-bonding capacity of the pyrrolidin-2-one group .
  • Experimental Variability: Solvent polarity (DMSO vs. aqueous buffer) and pH (e.g., ionizable groups) significantly alter observed solubility .
    • Resolution: Use standardized protocols (e.g., shake-flask method at pH 7.4) and validate with HPLC-UV quantification .

Key Research Resources

  • Structural Databases: PubChem (CID-specific spectral data) .
  • Software: SHELX for crystallography , Gaussian for DFT optimization .
  • Synthetic Protocols: Peer-reviewed methods for thienopyrimidinone functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.